Cas no 1260382-72-6 (7-Chloro-6-methoxy-5-methyl 1H-indole)

7-Chloro-6-methoxy-5-methyl-1H-indole is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro, methoxy, and methyl substituents, make it a versatile intermediate for synthesizing biologically active compounds. The electron-withdrawing and donating groups at specific positions enhance its reactivity in electrophilic and nucleophilic substitution reactions, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for the development of indole-based therapeutics, owing to its stable heterocyclic core. High purity and well-defined molecular structure ensure consistent performance in synthetic pathways. Suitable for controlled environments, it requires handling under standard laboratory safety protocols.
7-Chloro-6-methoxy-5-methyl 1H-indole structure
1260382-72-6 structure
Product name:7-Chloro-6-methoxy-5-methyl 1H-indole
CAS No:1260382-72-6
MF:C10H10ClNO
Molecular Weight:195.645501613617
MDL:MFCD16876022
CID:4816628

7-Chloro-6-methoxy-5-methyl 1H-indole 化学的及び物理的性質

名前と識別子

    • 7-chloro-6-methoxy-5-methyl-1H-indole
    • 7-Chloro-6-methoxy-5-methyl 1H-indole
    • MDL: MFCD16876022
    • インチ: 1S/C10H10ClNO/c1-6-5-7-3-4-12-9(7)8(11)10(6)13-2/h3-5,12H,1-2H3
    • InChIKey: XMIFSIGKHTUDIC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=CC2C=CNC=21)OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • XLogP3: 3
  • トポロジー分子極性表面積: 25

7-Chloro-6-methoxy-5-methyl 1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C597665-2mg
7-Chloro-6-methoxy-5-methyl 1H-indole
1260382-72-6
2mg
$ 65.00 2022-06-06
eNovation Chemicals LLC
D272991-5g
7-chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
5g
$922 2024-05-24
Chemenu
CM232343-1g
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
1g
$374 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514233-5g
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 98%
5g
¥26880.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514233-250mg
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 98%
250mg
¥3024.00 2024-08-09
eNovation Chemicals LLC
D272991-1g
7-chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
1g
$288 2025-02-19
eNovation Chemicals LLC
Y0978139-5g
7-chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
5g
$1760 2025-02-27
Chemenu
CM232343-1g
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
1g
$351 2021-08-04
Alichem
A199011094-5g
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
5g
$1409.64 2023-09-03
Chemenu
CM232343-5g
7-Chloro-6-methoxy-5-methyl-1H-indole
1260382-72-6 95%
5g
$1227 2021-08-04

7-Chloro-6-methoxy-5-methyl 1H-indole 関連文献

7-Chloro-6-methoxy-5-methyl 1H-indoleに関する追加情報

Professional Introduction to 7-Chloro-6-methoxy-5-methyl 1H-indole (CAS No. 1260382-72-6)

7-Chloro-6-methoxy-5-methyl 1H-indole, a compound with the chemical identifier CAS No. 1260382-72-6, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the indole family, which is well-documented for its diverse biological activities and pharmacological properties. The structural features of this compound, particularly the presence of a chlorine substituent at the 7-position, a methoxy group at the 6-position, and a methyl group at the 5-position, contribute to its unique chemical and biological characteristics.

The indole core is a privileged scaffold in drug discovery, with numerous indole derivatives having demonstrated efficacy in various therapeutic areas. The specific modifications in 7-Chloro-6-methoxy-5-methyl 1H-indole enhance its potential as a lead compound for developing novel pharmaceutical agents. The chlorine atom at the 7-position increases the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack, which is a critical feature for further functionalization during drug development processes.

Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in addressing complex diseases. Studies have shown that modifications at specific positions on the indole ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The methoxy group at the 6-position in 7-Chloro-6-methoxy-5-methyl 1H-indole not only influences its electronic properties but also contributes to its solubility and metabolic stability, which are crucial factors for drug bioavailability and efficacy.

The methyl group at the 5-position further fine-tunes the electronic distribution of the molecule, affecting its reactivity and interaction with biological targets. This compound has been extensively studied in vitro for its potential applications in treating various conditions, including inflammatory disorders, infectious diseases, and neurological disorders. The unique structural motifs present in 7-Chloro-6-methoxy-5-methyl 1H-indole make it an attractive candidate for further investigation in preclinical and clinical studies.

In recent years, there has been growing interest in exploring indole derivatives as potential therapeutic agents due to their ability to modulate multiple biological pathways. The chlorine substituent at the 7-position of this compound allows for further derivatization through nucleophilic aromatic substitution reactions, enabling chemists to generate a library of analogs with tailored properties. Such structural diversification is essential for optimizing drug candidates for better pharmacological profiles.

The methoxy group at the 6-position also plays a crucial role in determining the metabolic fate of 7-Chloro-6-methoxy-5-methyl 1H-indole. Studies have shown that methoxy-substituted indoles can be metabolized through various pathways, including oxidation and demethylation, which can impact their overall bioavailability and duration of action. Understanding these metabolic processes is essential for designing drugs that exhibit favorable pharmacokinetic profiles.

The biological activity of 7-Chloro-6-methoxy-5-methyl 1H-indole has been investigated in several preclinical models. Initial studies have suggested that this compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, its ability to interact with specific receptors and enzymes has prompted researchers to explore its potential as an antimicrobial agent against resistant bacterial strains. These findings underscore the therapeutic promise of this indole derivative.

The structural complexity of 7-Chloro-6-methoxy-5-methyl 1H-indole presents both challenges and opportunities for drug development. While the presence of multiple substituents enhances its biological activity, it also necessitates careful optimization to minimize potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify optimal analogs with improved efficacy and safety profiles.

In conclusion, 7-Chloro-6-methoxy-5-methyl 1H-indole (CAS No. 1260382-72-6) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for indole derivatives, compounds like this one are poised to play a significant role in addressing unmet medical needs.

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